1,2-dichloroethyl acetate molecular structure and bonding
1,2-dichloroethyl acetate molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,2-Dichloroethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichloroethyl acetate (C₄H₆Cl₂O₂) is a significant halogenated ester primarily utilized as a synthetic intermediate in various chemical transformations.[1] Its bifunctional nature, characterized by a reactive ester group and two chlorine atoms on the ethyl backbone, dictates its chemical behavior and utility.[1] This guide provides a comprehensive analysis of the molecule's structure, bonding, conformational preferences, and key reactivity patterns. Understanding these fundamental principles is crucial for its effective application in organic synthesis and for contextualizing its presence as a byproduct in processes like water disinfection.[1][2]
Core Molecular Identity
1,2-Dichloroethyl acetate is a water-white liquid at standard conditions.[2][3] It is recognized by several identifiers, the most common of which are summarized below.
| Identifier | Value |
| IUPAC Name | 1,2-dichloroethyl acetate[3] |
| CAS Number | 10140-87-1[3][4] |
| Molecular Formula | C₄H₆Cl₂O₂[3][4][5] |
| Molecular Weight | 157.00 g/mol [4][6] |
| Synonyms | Acetic acid, 1,2-dichloroethyl ester; Ethanol, 1,2-dichloro-, acetate[3][4][5] |
| SMILES | CC(=O)OC(CCl)Cl[3] |
| InChI Key | QRNBACUXNLBSDC-UHFFFAOYSA-N[3][4] |
graph "1_2_dichloroethyl_acetate_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];// Atom nodes C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.8!"]; H1b [label="H", pos="0.5,-0.8!"]; H1c [label="H", pos="-0.8,0.5!"]; C2 [label="C", pos="1.5,0.5!"]; O1 [label="O", pos="1.5,1.5!"]; O2 [label="O", pos="2.8,0!"]; C3 [label="C", pos="4.1,0.5!"]; H3 [label="H", pos="4.1,1.3!"]; Cl1 [label="Cl", pos="5.2,0!"]; C4 [label="C", pos="4.6,-0.8!"]; H4a [label="H", pos="4.1,-1.6!"]; H4b [label="H", pos="5.6,-1.1!"]; Cl2 [label="Cl", pos="3.5,-0.8!"];
// Bonds C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- C2; C2 -- O1 [style=double, len=1.2]; C2 -- O2; O2 -- C3; C3 -- H3; C3 -- Cl1; C3 -- C4; C4 -- H4a; C4 -- H4b; C4 -- Cl2; }
Caption: 2D structure of 1,2-dichloroethyl acetate.
Analysis of Covalent Bonding and Electronic Effects
The chemical properties of 1,2-dichloroethyl acetate are a direct consequence of its underlying bonding framework and the interplay of electronic effects from its constituent functional groups.
Hybridization and Bond Framework
-
sp³ Hybridization: The methyl carbon (C1) and the two carbons of the ethyl backbone (C3, C4) are sp³ hybridized, forming a tetrahedral geometry with bond angles approximating 109.5°. This results in a sigma (σ) bond framework of C-H and C-C single bonds.
-
sp² Hybridization: The carbonyl carbon (C2) and the carbonyl oxygen (O1) are sp² hybridized, leading to a trigonal planar geometry. The C=O double bond consists of one strong σ bond and one weaker pi (π) bond.
-
Ester Oxygen (O2): The single-bonded ester oxygen is sp³ hybridized, accommodating two lone pairs of electrons.
Inductive and Resonance Effects
The molecule's reactivity is heavily influenced by two primary electronic effects:
-
Inductive Effect (-I): The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect polarizes the C-Cl bonds, creating partial positive charges (δ+) on the adjacent carbons (C3 and C4) and making them susceptible to nucleophilic attack.[1] The carbonyl group (C=O) also contributes a significant -I effect.
-
Resonance: The ester functional group exhibits resonance, where a lone pair from the single-bonded oxygen (O2) can delocalize into the C=O π-system. This delocalization slightly increases the electron density on the carbonyl oxygen and gives the C-O single bond partial double-bond character.
Caption: Dominant electronic effects in 1,2-dichloroethyl acetate.
Conformational Analysis
Rotation around the central C3-C4 single bond gives rise to different spatial arrangements, or conformations. While specific experimental data for 1,2-dichloroethyl acetate is scarce, its conformational behavior can be reliably inferred from its structural analogue, 1,2-dichloroethane.[7][8]
The most stable conformations arise from staggered arrangements to minimize torsional strain. The key conformers are:
-
Anti Conformation: The two bulky and electronegative chlorine atoms are positioned 180° apart. This arrangement minimizes both steric hindrance and dipole-dipole repulsion, making it the most stable and lowest-energy conformer.[7]
-
Gauche Conformation: The chlorine atoms are separated by a dihedral angle of 60°. This conformer is less stable than the anti form due to increased steric crowding and repulsive interactions between the chlorine atoms.[7]
The eclipsed conformations, where the substituents on adjacent carbons are aligned, are transition states of maximum energy and are not significantly populated at room temperature.[7]
Caption: Newman projections of anti and gauche conformers.
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural elucidation and purity assessment. Based on the established structure, the following spectral characteristics are predicted:
| Technique | Predicted Observation | Interpretation |
| ¹H NMR | ~2.1 ppm (singlet, 3H) | Methyl protons (CH₃) of the acetate group. |
| ~6.0-6.5 ppm (triplet, 1H) | Methine proton (-CH(Cl)-) deshielded by oxygen and chlorine. | |
| ~3.8-4.2 ppm (doublet, 2H) | Methylene protons (-CH₂(Cl)) deshielded by chlorine. | |
| ¹³C NMR | ~170 ppm | Carbonyl carbon (C=O). |
| ~75-80 ppm | Methine carbon (-CH(Cl)-). | |
| ~45-50 ppm | Methylene carbon (-CH₂(Cl)). | |
| ~21 ppm | Methyl carbon (-CH₃). | |
| IR Spectroscopy | ~1740-1760 cm⁻¹ (strong) | C=O stretching vibration of the ester. |
| ~1200-1250 cm⁻¹ (strong) | C-O stretching vibration of the ester. | |
| ~650-800 cm⁻¹ (medium-strong) | C-Cl stretching vibrations (symmetric and asymmetric). |
Note: Predicted chemical shifts (in ppm) are relative to TMS. These are estimates and actual values may vary based on solvent and experimental conditions.
Reactivity and Synthetic Utility
1,2-Dichloroethyl acetate is a halogenated ester, and its reactivity is defined by these two functional groups.[2][3]
-
Nucleophilic Substitution: The partial positive charges on the chlorinated carbons make them electrophilic sites, prone to attack by nucleophiles.
-
Reactivity with Acids and Bases: As an ester, it can react with acids, leading to the liberation of heat, alcohols, and acids.[2][3] It also generates heat upon interaction with caustic solutions.[2][3]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, nitrates, and alkali metals.[2] Reactions with strong oxidizing acids can be vigorous and exothermic.[2][3]
Its primary value lies in its role as a synthetic intermediate.[1] A key application is in the synthesis of 2-Amino-5-nitrothiazole.[2]
Experimental Protocol: Synthesis via Chlorination of Vinyl Acetate
The principal method for producing 1,2-dichloroethyl acetate is the direct electrophilic addition of chlorine across the double bond of vinyl acetate.[1]
Causality and Control
The reaction is highly exothermic, necessitating stringent temperature control to prevent side reactions and ensure safety.[1] Starting at low temperatures (-5°C to 0°C) and controlling the rate of chlorine addition are critical for managing the reaction's thermal profile.[1] A slight molar excess of chlorine is often used to drive the reaction to completion, but a large excess must be avoided to prevent the formation of polychlorinated byproducts.[1]
Step-by-Step Methodology
This protocol is an example based on documented laboratory procedures.[1][9]
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a gas dispersion tube, and a thermometer with 2.9 moles of vinyl acetate.
-
Cooling: Begin circulation of a cooling liquid (e.g., trichloroethylene) through the reactor jacket to bring the internal temperature to -5°C.[1][9]
-
Chlorine Addition: Bubble chlorine gas (3.2 moles) into the stirred vinyl acetate solution through the gas dispersion tube.
-
Temperature Control: Carefully regulate the flow rate of chlorine gas to maintain the reaction temperature at or below 15°C.[1][9]
-
Reaction Monitoring: Monitor the reaction's progress via an appropriate analytical method (e.g., ¹H NMR spectroscopy) until the vinyl acetate starting material is fully consumed. This may take several hours.[9]
-
Workup: Once the reaction is complete, the resulting crude product mixture contains 1,2-dichloroethyl acetate along with byproducts such as chloroacetaldehyde and acetyl chloride.[9]
-
Purification: The desired product, 1,2-dichloroethyl acetate, can be purified from the crude mixture by fractional distillation.[10]
Caption: Workflow for the synthesis of 1,2-dichloroethyl acetate.
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Water-white liquid | [2][3] |
| Boiling Point | 58-65°C at 13 mmHg | [2] |
| Density | ~1.23 - 1.296 g/cm³ | [3][5] |
| Flash Point | 152°C (307°F) | [2][3] |
| Solubility | Insoluble in water; Miscible with alcohol and ether | [2][3][5] |
References
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1,2-Dichloroethyl acetate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
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1,2-Dichloroethyl acetate. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Chemical Properties of Acetic acid, dichloro-, ethyl ester (CAS 535-15-9). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
- US2411826A - Haloacetals. (n.d.). Google Patents.
-
Vibrational intensity analysis of 1,2-dichloroethane and 1-chloropropane. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Conformational analysis of 1,2-Dichloroethane. (n.d.). Spoken Tutorial. Retrieved January 25, 2026, from [Link]
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Conformational analysis of 1,2-dichloroethane, 1,2-dibromoethane. (2019, July 26). YouTube. Retrieved January 25, 2026, from [Link]
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Vibrational spectra of 1,6-dichlorohexane, n-chloro-, 2-chloro- and 3-chlorohexanes. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]
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Conformational analysis of 1,2 dihaloethane. (2020, November 11). YouTube. Retrieved January 25, 2026, from [Link]
-
In trans 1, 2-dichloroethylene, the IR inactive mode is. (n.d.). Testbook. Retrieved January 25, 2026, from [Link]
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